ML289

描述

属性

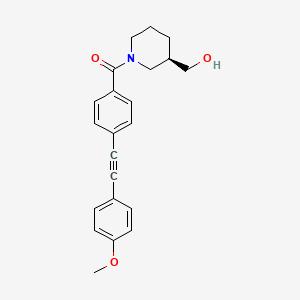

IUPAC Name |

[(3R)-3-(hydroxymethyl)piperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-26-21-12-8-18(9-13-21)5-4-17-6-10-20(11-7-17)22(25)23-14-2-3-19(15-23)16-24/h6-13,19,24H,2-3,14-16H2,1H3/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLWUPHHCFQTDB-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCCC(C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCC[C@H](C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382481-79-9 |

Source

|

| Record name | 1382481-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ML289: A Technical Guide to a Selective mGlu3 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML289, also identified as VU0463597, is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and the methodologies used for its characterization. The information presented is intended to support further research and development efforts targeting the mGlu3 receptor for various neurological and psychiatric disorders.

Introduction to this compound and mGlu3

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. The mGlu3 receptor, a member of the Group II mGluRs, is coupled to Gi/Go proteins and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] These receptors are found in both presynaptic and postsynaptic locations in the brain, as well as on glial cells, suggesting their involvement in a wide range of physiological and pathological processes.[4]

The development of selective pharmacological tools is crucial for elucidating the specific roles of mGlu3. This compound emerged from a medicinal chemistry effort that successfully converted a potent mGlu5 positive allosteric modulator (PAM) into a selective mGlu3 NAM through a "molecular switch" approach.[2][3] Its ability to selectively inhibit mGlu3 signaling and penetrate the blood-brain barrier makes it a valuable tool for in vitro and in vivo studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Type | Notes |

| mGlu3 IC50 | 0.66 µM | mGlu3 calcium assay with Gα15 co-expression | Potency as a negative allosteric modulator.[1] |

| mGlu3 pIC50 | 6.18 ± 0.03 | mGlu3 calcium assay with Gα15 co-expression | |

| mGlu2 IC50 | > 10 µM | mGlu2 GIRK thallium flux assay | Demonstrates >15-fold selectivity over mGlu2.[1] |

| mGlu5 Activity | Inactive | mGlu5 calcium assay | Tested for both PAM and NAM activity.[1][2] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Method |

| Molecular Weight | 349.42 g/mol | N/A | |

| Molecular Formula | C22H23NO3 | N/A | |

| Brain:Plasma Ratio | 1.67 | Rat | IP administration (10 mg/kg) |

| Brain Concentration (Free) | ~163 nM | Rat | Following 10 mg/kg IP dose |

| Principal Metabolic Pathway | O-demethylation | Rat and Human | In vitro liver microsome studies |

Mechanism of Action

This compound functions as a negative allosteric modulator of the mGlu3 receptor. This was confirmed through Schild analysis, where this compound induced a dose-dependent rightward shift in the concentration-response curve of the orthosteric agonist glutamate and also decreased the maximal efficacy of glutamate.[1] This is characteristic of a non-competitive, allosteric mechanism of action.

Mechanism of this compound Action at the mGlu3 Receptor.

Signaling Pathways

The canonical signaling pathway for the mGlu3 receptor involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. However, studies have also implicated mGlu3 activation in the stimulation of other pathways, particularly in glial cells.

mGlu3 Receptor Downstream Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Potency and Selectivity Assays

Calcium Mobilization Assay (for mGlu3 and mGlu5):

-

Cell Line: HEK293 cells stably expressing the human mGlu3 or mGlu5 receptor and co-expressing the promiscuous G-protein Gα15.

-

Procedure:

-

Cells are plated in 384-well black-walled, clear-bottom plates and incubated overnight.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescent reading is taken using a fluorescent imaging plate reader (FLIPR).

-

This compound is added at various concentrations, and the plate is incubated.

-

An EC80 concentration of glutamate is added to stimulate the receptor.

-

Changes in intracellular calcium are measured as changes in fluorescence.

-

IC50 values are calculated from the concentration-response curves.

-

GIRK Channel Thallium Flux Assay (for mGlu2):

-

Cell Line: HEK293 cells stably co-expressing the human mGlu2 receptor and G-protein-gated inwardly rectifying potassium (GIRK) channels.

-

Procedure:

-

Cells are plated in 384-well plates.

-

Cells are loaded with a thallium-sensitive fluorescent dye.

-

A baseline fluorescence is measured.

-

This compound is added at various concentrations.

-

A stimulus solution containing thallium and an EC20 concentration of glutamate is added.

-

The influx of thallium through the activated GIRK channels is measured as an increase in fluorescence.

-

IC50 values are determined from the inhibition of the glutamate-induced thallium flux.

-

Schild Analysis

-

Objective: To determine the mechanism of antagonism (competitive vs. non-competitive).

-

Procedure:

-

A full concentration-response curve for the agonist (glutamate) is generated in the absence of the antagonist (this compound).

-

Multiple concentration-response curves for glutamate are then generated in the presence of fixed concentrations of this compound.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.

-

A non-competitive antagonist will typically result in a depression of the maximal response and a rightward shift that is not parallel, and the slope of the Schild plot will deviate from unity.

-

In Vivo Pharmacokinetic Studies

Plasma and Brain Exposure in Rats:

-

Animals: Male Sprague-Dawley rats.

-

Dosing: A single intraperitoneal (IP) injection of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 10% Tween 80 in 0.5% methylcellulose).

-

Sample Collection: At various time points post-dose, blood samples are collected via cardiac puncture, and brains are harvested.

-

Sample Processing: Blood is processed to obtain plasma. Brains are homogenized.

-

Analysis: Plasma and brain homogenate concentrations of this compound are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The brain:plasma ratio is calculated by dividing the concentration of this compound in the brain homogenate by the concentration in the plasma at a specific time point.

Metabolite Identification:

-

System: Rat and human liver microsomes.

-

Procedure:

-

This compound is incubated with liver microsomes in the presence of NADPH (a cofactor for P450 enzymes).

-

Samples are taken at different time points and analyzed by LC-MS/MS to identify metabolites.

-

The primary metabolite is identified based on its mass and fragmentation pattern.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a novel compound like this compound.

General Experimental Workflow for this compound Characterization.

Conclusion

This compound is a well-characterized, selective mGlu3 negative allosteric modulator with demonstrated CNS penetration. The data and protocols presented in this guide provide a solid foundation for its use as a pharmacological tool to investigate the physiological and pathological roles of the mGlu3 receptor. Its distinct profile makes it a valuable asset for academic and industrial researchers aiming to develop novel therapeutics for a range of CNS disorders where mGlu3 modulation is implicated. Further studies are warranted to fully explore the therapeutic potential of this compound and similar molecules.

References

- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of KCNK9/TASK-3 Inhibitors

A Note on Nomenclature: While the query specified ML289, extensive research has not identified a specific KCNK9/TASK-3 inhibitor with this designation. It is highly probable that this is a confusion with the well-characterized and selective KCNK9/TASK-3 inhibitor, ML308 . This guide will, therefore, focus on the mechanism of action of selective KCNK9/TASK-3 inhibitors, with ML308 as a primary example.

Core Mechanism of Action

The KCNK9 gene encodes the TASK-3 protein, a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential of cells and regulating their excitability.[1][2][3] TASK-3 channels generate a "leak" potassium current, allowing potassium ions (K+) to flow out of the cell, which helps to maintain a negative charge inside the cell.[3][4][5]

Inhibitors of TASK-3, such as ML308, physically block the channel's pore, preventing the efflux of K+ ions.[3] This blockage leads to a disruption of the normal ion balance, causing the cell membrane to become less negative, or depolarized. This change in membrane potential can alter cellular excitability and downstream signaling pathways.[3]

The oncogenic potential of TASK-3 is linked to its K+ channel activity. Overexpression of TASK-3 is observed in various cancers, and its activity can promote cell proliferation and resistance to apoptosis.[6][7] By inhibiting this channel, compounds like ML308 can counteract these effects, suggesting therapeutic potential in oncology.[3][6][7]

Quantitative Data for KCNK9/TASK-3 Inhibitors

The inhibitory potency of compounds targeting KCNK9/TASK-3 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to block 50% of the channel's activity. The following table summarizes the IC50 values for ML308 and other notable TASK-3 inhibitors.

| Compound | Assay Type | Species | IC50 | Reference |

| ML308 | Thallium Influx Fluorescent Assay | Human | 130 nM | [4][5] |

| ML308 | Automated Electrophysiology | Human | 413 nM | [4][5] |

| A1899 | Electrophysiology (CHO cells) | Human | 70 nM (for TASK-3) | [8] |

| A1899 | Electrophysiology (Xenopus oocytes) | Human | 35.1 ± 3.8 nM (for TASK-1) | [8] |

| PK-THPP | Electrophysiology (HEK cells) | Human | 35 nM | [9] |

| Doxapram | Electrophysiology | Rat | 22 µM | [9] |

| DR16 | Patch Clamp | Not Specified | 56.8 ± 3.9 µM | [10] |

| DR16.1 | Patch Clamp | Not Specified | 14.2 ± 3.4 µM | [10] |

ML308 demonstrates high selectivity for KCNK9 over the closely related KCNK3 (TASK-1) channel, with a greater than 50-fold difference in inhibitory activity.[4][5] It shows minimal to no activity against other potassium channels like Kir2.1, KCNQ2, and hERG at concentrations up to 10 µM.[4][5]

Experimental Protocols

The mechanism and potency of KCNK9/TASK-3 inhibitors are primarily elucidated through two key experimental techniques: thallium influx fluorescent assays and electrophysiology.

1. Thallium Influx Fluorescent Assay

This high-throughput screening method provides an indirect measure of potassium channel activity.

-

Principle: Potassium channels are permeable to thallium ions (Tl+). A thallium-sensitive fluorescent dye, such as FluxOR™, is loaded into cells expressing the KCNK9 channel. When an extracellular solution containing Tl+ is added, Tl+ flows into the cells through the open KCNK9 channels, causing an increase in the dye's fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescent signal.[4]

-

Methodology:

-

HEK293 cells stably expressing the KCNK9 channel are plated in multi-well plates.

-

The cells are loaded with a thallium-sensitive fluorescent dye.

-

Test compounds (inhibitors) at various concentrations are added to the wells.

-

An extracellular solution containing both thallium and potassium is added to stimulate Tl+ influx.

-

The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

-

The degree of inhibition is calculated by comparing the fluorescence in the presence of the compound to control wells.[4]

-

2. Electrophysiology (Whole-Cell Voltage Clamp)

This technique directly measures the ion flow through the channel.

-

Principle: A microelectrode is used to "patch" onto the membrane of a single cell expressing KCNK9 channels. The voltage across the cell membrane is clamped at a specific value, and the resulting current (ion flow) through the channels is measured. Application of an inhibitor will reduce this current.

-

Methodology:

-

KCNK9-expressing HEK293 cells are prepared for recording.

-

A glass micropipette filled with a conductive solution forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is held at a specific voltage (e.g., -30 mV) to elicit a baseline K+ current through the KCNK9 channels.

-

The inhibitor is applied to the cell at various concentrations, and the change in current is recorded.

-

Concentration-response curves are generated to determine the IC50 value.[4]

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of KCNK9/TASK-3 inhibitors and the experimental workflows used to characterize them.

Caption: Mechanism of KCNK9/TASK-3 inhibition by ML308.

Caption: Workflow for characterizing KCNK9/TASK-3 inhibitors.

References

- 1. KCNK9 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. What are TASK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oncogenic potential of TASK3 (Kcnk9) depends on K+ channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncogenic potential of TASK3 (Kcnk9) depends on K+ channel function - CSHL Scientific Digital Repository [repository.cshl.edu]

- 8. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel TASK-3 Channel Blockers Using a Pharmacophore-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

ML289: A Selective mGluR3 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML289 (also known as VU0463597) is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] Developed as a molecular probe, this compound has become a critical tool for elucidating the physiological and pathological roles of mGluR3, a G-protein coupled receptor implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a review of its known in vivo effects.

Introduction to this compound and mGluR3

Metabotropic glutamate receptors (mGluRs) are a family of eight G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system.[3] They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][3] mGluR3, along with the closely related mGluR2, belongs to Group II mGluRs.[4] These receptors are typically coupled to the Gi/o family of G-proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4][5]

The development of subtype-selective ligands for mGluRs has been a significant challenge, particularly for distinguishing between mGluR2 and mGluR3. This compound emerged from a medicinal chemistry effort that successfully identified a "molecular switch" to convert a potent mGluR5 positive allosteric modulator (PAM) into a selective mGluR3 NAM.[1][6] This selectivity allows for the precise investigation of mGluR3 function in complex biological systems.

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR3.[1] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for the binding site, allosteric modulators bind to a distinct site on the receptor.[7] As a NAM, this compound does not prevent glutamate from binding but rather reduces the efficacy of glutamate-mediated receptor activation.[1] This is demonstrated by a rightward shift and a decrease in the maximal efficacy of the glutamate concentration-response curve in the presence of this compound, a hallmark of non-competitive antagonism.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay System | Reference |

| mGluR3 IC50 | 0.66 µM (660 nM) | mGluR3/GIRK Thallium Flux Assay | [1] |

| mGluR3 pIC50 | 6.18 ± 0.03 | mGluR3 Calcium Assay (co-expressed with Gα15) | [1] |

| Selectivity vs. mGluR2 | >15-fold | Comparison of IC50 values | [1] |

| Activity at mGluR5 | Inactive | mGluR5 functional assays | [1] |

Table 2: In Vitro ADME and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Comments | Reference |

| Intrinsic Clearance (CLint) | 240 mL/min/kg | Rat | High clearance | [1] |

| Intrinsic Clearance (CLint) | 571.8 mL/min/kg | Human | High clearance | [1] |

| In Vivo Clearance (CL) | 33 mL/min/kg | Rat | Moderate clearance | [1] |

| Volume of Distribution (Vss) | 0.6 L/kg | Rat | Low volume of distribution | [1] |

| Half-life (t1/2) | 16.8 min | Rat | Short half-life | [1] |

| CYP450 Inhibition | IC50 >30 µM | Human Liver Microsomes | No significant inhibition | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections provide protocols for the key experiments used to characterize this compound.

mGluR3 G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay

This assay measures the activation of Gi/o-coupled receptors by detecting the influx of thallium ions through GIRK channels, which are activated by the Gβγ subunits released upon receptor activation.

Materials:

-

HEK293 cells stably co-expressing human mGluR3 and GIRK1/2 channels.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS).

-

Thallium Assay Buffer: 125 mM Sodium Gluconate, 1 mM Magnesium Sulfate, 1.8 mM Calcium Gluconate, 5 mM Glucose, 12 mM Thallium Sulfate, 10 mM HEPES, pH 7.3.[1]

-

Fluorescent Thallium Indicator Dye (e.g., BTC-AM).

-

384-well black-walled, clear-bottom, poly-D-lysine coated plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., Hamamatsu FDSS).

Procedure:

-

Cell Plating: Seed the HEK293-mGluR3/GIRK cells into 384-well plates at a density of 15,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) containing 10% dialyzed fetal bovine serum (FBS), 100 units/mL penicillin/streptomycin, and 20 mM HEPES.[1]

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.

-

Dye Loading: The following day, remove the culture medium and add the fluorescent thallium indicator dye dissolved in HBSS to each well. Incubate for 1 hour at room temperature.[1]

-

Washing: After incubation, replace the dye solution with HBSS.[1]

-

Compound Preparation: Prepare serial dilutions of this compound and the agonist (glutamate) in the Thallium Assay Buffer.

-

Assay Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading for 10 seconds at 1 Hz.[1]

-

Add the test compounds (this compound followed by glutamate for antagonist mode) to the cell plate.

-

Immediately begin kinetic fluorescence measurements at 1 Hz for a total of 2 minutes.[1]

-

-

Data Analysis: Normalize the kinetic data to the initial fluorescence intensity. The initial rate of thallium influx is calculated and plotted against the agonist concentration to generate concentration-response curves. For NAM characterization, concentration-response curves for glutamate are generated in the presence of varying concentrations of this compound.

mGluR3 Calcium Mobilization Assay

Since mGluR3 is a Gi/o-coupled receptor, it does not naturally signal through calcium mobilization. To enable this assay, the receptor is co-expressed with a promiscuous G-protein, Gα15, which couples to the phospholipase C pathway, leading to an increase in intracellular calcium upon receptor activation.[1][8]

Materials:

-

HEK293 or CHO-K1 cells.

-

Expression plasmids for human mGluR3 and Gα15.

-

Transfection reagent.

-

Culture medium: DMEM with 10% FBS and antibiotics.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

96-well or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Transfection: Co-transfect the cells with the mGluR3 and Gα15 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[8]

-

Cell Plating: After 24 hours, plate the transfected cells into the assay plates.

-

Incubation: Incubate the plates for another 24 hours to allow for receptor expression.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and glutamate in the assay buffer.

-

Assay Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Add the test compounds (this compound followed by glutamate for antagonist mode).

-

Measure the change in fluorescence over time.

-

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate concentration-response curves. The IC50 of this compound is determined from the inhibition of the glutamate-induced calcium mobilization.

Schild Analysis for Negative Allosteric Modulators

A Schild analysis is performed to determine the mechanism of antagonism. For a NAM, this analysis will demonstrate a non-competitive interaction.[1]

Procedure:

-

Generate full concentration-response curves for the agonist (glutamate) in the absence and presence of multiple fixed concentrations of this compound using one of the functional assays described above.

-

For each concentration of this compound, determine the EC50 of glutamate.

-

A key characteristic of a NAM is a depression of the maximal response of the agonist.[9][10]

-

Plot the log of (concentration ratio - 1) against the log of the antagonist (this compound) concentration. The concentration ratio is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

For a competitive antagonist, the slope of the Schild plot should be approximately 1. For a non-competitive antagonist like a NAM, the Schild plot may not be linear, and the maximal response will be depressed, indicating that the antagonism is not surmountable.[9][10]

In Vivo Studies

While specific in vivo behavioral studies solely focused on this compound are not extensively published, the pharmacological class of mGluR2/3 NAMs has been investigated in various rodent models of CNS disorders.

Systemic administration of mGluR2/3 NAMs has been shown to have antidepressant-like effects in preclinical models.[11][12] These effects are associated with an enhancement of thalamocortical transmission.[11][12] Given its CNS penetrance, this compound is a valuable tool to further dissect the specific contribution of mGluR3 to these effects. The initial pharmacokinetic studies with this compound indicated that a higher dose might be required to achieve sufficient target engagement in the brain for efficacy studies.[1]

Visualizations

Signaling Pathway of mGluR3 and Inhibition by this compound

References

- 1. AID 435014 - Measurement of GPCR-mediated thallium flux through GIRK channels: Dose-Response Testing - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stratech.co.uk [stratech.co.uk]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Schild equation - Wikipedia [en.wikipedia.org]

- 7. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Galpha15/16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 11. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ML289: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML289 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). Its discovery marked a significant advancement in the development of tool compounds to probe the function of this receptor, which is implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the core experimental methodologies and quantitative data.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGlu3 receptor subtype is of particular interest as a therapeutic target for conditions such as schizophrenia and anxiety. The development of selective ligands for mGlu3 has been challenging due to the high degree of homology with the mGlu2 receptor. This compound (also known as VU0463597) emerged from a drug discovery effort as a highly selective mGlu3 NAM, providing a valuable tool for elucidating the physiological and pathophysiological roles of this receptor. This guide details the scientific journey of this compound, from its conceptualization to its synthesis and functional characterization.

Discovery of this compound

The discovery of this compound was the result of a "molecular switch" in pharmacological activity from a known mGlu5 positive allosteric modulator (PAM).[1] Researchers at the Vanderbilt Center for Neuroscience Drug Discovery initiated a campaign to develop selective mGlu3 NAMs. This effort led to the identification of a novel chemical scaffold that, with subtle structural modifications, could be converted from an mGlu5 PAM to an mGlu3 NAM. This discovery highlights the nuanced structure-activity relationships (SAR) that govern the interaction of small molecules with GPCRs.

Synthesis of this compound

The chemical synthesis of this compound, systematically named --INVALID-LINK--methanone, is a multi-step process involving key organic reactions.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling to form 4-((4-methoxyphenyl)ethynyl)benzoic acid

-

To a solution of 4-iodobenzoic acid (1.0 eq) in a suitable solvent such as a mixture of triethylamine and DMF are added 4-ethynylanisole (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-((4-methoxyphenyl)ethynyl)benzoic acid.

Step 2: Amide Coupling to form this compound

-

To a solution of 4-((4-methoxyphenyl)ethynyl)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) are added (R)-piperidin-3-ylmethanol (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with DCM and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Characterization

The biological activity of this compound as a selective mGlu3 NAM was determined through a series of in vitro assays. The primary assay used to assess its potency and selectivity was a thallium flux assay, which measures the functional activity of mGlu3 receptors coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels.

Data Presentation: Structure-Activity Relationship (SAR)

The development of this compound involved the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship. The following table summarizes the in vitro potencies of key analogs at the mGlu3 receptor.

| Compound | R1 | R2 | mGlu3 IC50 (µM) |

| This compound | H | OCH3 | 0.66 |

| Analog 1 | CH3 | OCH3 | 1.2 |

| Analog 2 | H | H | >10 |

| Analog 3 | H | Cl | 2.5 |

| Analog 4 | F | OCH3 | 0.89 |

Experimental Protocols: Key Experiments

Thallium Flux Assay for mGlu3 NAM Activity

This assay measures the inhibition of glutamate-induced activation of mGlu3 receptors coupled to GIRK channels.

-

Cell Line: HEK293 cells stably co-expressing human mGlu3 and GIRK1/2 channels.

-

Assay Principle: Activation of mGlu3 receptors by glutamate leads to the opening of GIRK channels, allowing an influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye. NAMs will inhibit this glutamate-induced thallium flux.

-

Procedure:

-

Cells are plated in 384-well plates and incubated overnight.

-

The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.

-

The cells are washed with an assay buffer.

-

This compound or other test compounds are added to the wells and pre-incubated for 15-30 minutes.

-

A solution containing glutamate (at a concentration that elicits a submaximal response, e.g., EC20) and thallium sulfate is added to the wells.

-

The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

The IC50 value is calculated from the concentration-response curve of the compound's inhibition of the glutamate-induced fluorescence signal.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of mGlu3 Receptor and Action of this compound

The mGlu3 receptor is a Gi/o-coupled GPCR. Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, does not bind to the same site as glutamate (the orthosteric site) but instead binds to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.

Caption: Signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound followed a logical progression from primary screening to more detailed pharmacological and functional assays.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound stands as a testament to the power of innovative drug discovery strategies, particularly the concept of "molecular switching" to alter pharmacological activity. Its development has provided the scientific community with a crucial tool to investigate the complex biology of the mGlu3 receptor. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research in this area and to serve as a valuable resource for scientists working on the development of novel therapeutics for CNS disorders.

References

ML289: A Technical Guide to CNS Penetration and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML289 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu₃). As a CNS-penetrant molecule, its pharmacokinetic and pharmacodynamic properties are of significant interest for the development of therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on this compound's central nervous system (CNS) penetration and bioavailability, including detailed experimental protocols and a summary of its key quantitative parameters.

Introduction

This compound (also known as VU0463597) was developed as a selective probe for studying the role of the mGlu₃ receptor in the CNS.[1] The mGlu₃ receptor is implicated in various neurological processes, and its modulation is a promising strategy for conditions such as schizophrenia and depression.[2][3] A critical characteristic for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This guide synthesizes the reported data on the CNS penetration and bioavailability of this compound, providing a foundational resource for researchers in the field.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound, highlighting its CNS penetration and bioavailability.

| Parameter | Value | Species | Route of Administration | Source |

| IC₅₀ (mGlu₃) | 0.66 µM | - | In vitro | [4][5] |

| Selectivity vs. mGlu₂ | 15-fold | - | In vitro | [1][4][5] |

| CNS Penetration | Centrally penetrant | Mouse | Not specified | [1] |

Further quantitative data on brain-to-plasma ratio (Kp) and unbound brain-to-plasma ratio (Kp,uu) were not available in the public domain at the time of this review.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's pharmacokinetic properties are crucial for the replication and extension of these findings. The following sections outline the methodologies derived from the available literature.

In Vitro mGlu₃ NAM Activity Assay

The potency of this compound as an mGlu₃ NAM was determined using a specific in vitro assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound at the mGlu₃ receptor.

Methodology:

-

A cell line expressing the human mGlu₃ receptor is utilized.

-

The cells are co-transfected with a G-protein-activated inwardly rectifying potassium (GIRK) channel, which serves as a downstream reporter of mGlu₃ receptor activation.

-

The cells are stimulated with a sub-maximal concentration (EC₈₀) of glutamate, the endogenous agonist for mGlu receptors.

-

Increasing concentrations of this compound are added to the cells in the presence of glutamate.

-

The inhibition of the glutamate-induced GIRK channel activation is measured, typically using an automated patch-clamp electrophysiology platform or a fluorescent ion flux assay.

-

The IC₅₀ value is calculated from the concentration-response curve of this compound's inhibitory effect.[5]

Assessment of CNS Penetration

While specific quantitative data is limited, the determination of this compound as "centrally penetrant" implies in vivo studies were conducted.[1] A general methodology for such an assessment is described below.

Objective: To determine if this compound can cross the blood-brain barrier and reach the central nervous system.

Methodology:

-

Animal Model: Typically, male C57BL/6 mice are used.[6]

-

Drug Administration: this compound is administered systemically, for example, via intraperitoneal (i.p.) or oral (p.o.) routes.

-

Sample Collection: At predetermined time points after administration, blood and brain tissue are collected from the animals.

-

Sample Processing:

-

Blood is processed to obtain plasma.

-

Brain tissue is homogenized.

-

-

Bioanalysis: The concentration of this compound in plasma and brain homogenate is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The brain-to-plasma concentration ratio (Total Brain [Cb] / Total Plasma [Cp]) is calculated to provide an initial indication of CNS penetration. Further analysis to determine the unbound brain-to-plasma ratio (Kp,uu) would involve measuring the unbound fraction of the drug in both plasma and brain tissue.

Assessment of Oral Bioavailability

The determination of oral bioavailability is a standard component of the drug discovery and development process.

Objective: To determine the fraction of an orally administered dose of this compound that reaches systemic circulation.

Methodology:

-

Animal Model: A suitable animal model, such as mice or rats, is used.

-

Drug Administration:

-

A cohort of animals receives this compound intravenously (i.v.) to determine the area under the plasma concentration-time curve (AUC) for 100% bioavailability.

-

Another cohort receives this compound orally (p.o.).

-

-

Blood Sampling: Blood samples are collected at multiple time points after both i.v. and p.o. administration.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method (e.g., LC-MS/MS).

-

Data Analysis: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100

Visualizations

Experimental Workflow for CNS Penetration Assessment

Caption: Workflow for assessing the CNS penetration of this compound.

Signaling Pathway of mGlu₃ Receptor Negative Allosteric Modulation

Caption: Simplified signaling pathway of an mGlu₃ NAM like this compound.

Discussion

The available data indicates that this compound is a valuable research tool due to its selectivity for the mGlu₃ receptor and its ability to penetrate the CNS.[1] The lack of publicly available, detailed quantitative data on its brain-to-plasma ratio and oral bioavailability, however, presents a limitation for advanced translational studies. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own assessments of these critical parameters for this compound or similar compounds. Understanding the precise pharmacokinetic profile is essential for designing in vivo efficacy studies and for the potential future development of mGlu₃ NAMs as therapeutic agents.

Conclusion

This compound is a CNS-penetrant, selective mGlu₃ negative allosteric modulator. While its qualitative properties are established, further detailed quantitative pharmacokinetic studies are warranted to fully characterize its potential as a CNS drug candidate. The methodologies and information presented in this guide serve as a comprehensive resource for researchers and drug development professionals working with this compound and other mGlu₃ modulators.

References

- 1. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Kir4.1/Kir5.1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the structure-activity relationship (SAR) for a series of potent and selective inhibitors of the heteromeric Kir4.1/Kir5.1 potassium channel, a critical regulator of ion homeostasis in the kidney and brain. While the initial query referenced ML289, this compound is a known modulator of the metabotropic glutamate receptor 3 (mGlu3) and is not active on Kir4.1/Kir5.1. Therefore, this whitepaper focuses on the well-characterized and selective Kir4.1/Kir5.1 inhibitor, VU6036720 , and its developmental precursors.

The inwardly rectifying potassium (Kir) channels Kir4.1 and Kir5.1 co-assemble to form heterotetrameric channels that are pivotal in maintaining the membrane potential and facilitating potassium transport in specialized cells.[1][2][3] In the distal convoluted tubule of the kidney, these channels are crucial for regulating sodium and potassium balance.[1][3] In the central nervous system, they are implicated in glial cell function and neuronal excitability.[2] The development of selective inhibitors for Kir4.1/Kir5.1 is a promising avenue for novel therapeutics targeting hypertension and certain neurological disorders.

Discovery and Optimization of a Novel Kir4.1/Kir5.1 Inhibitor Series

The discovery of VU6036720 began with a high-throughput screening of approximately 80,475 compounds, which identified VU0493690 as a moderately potent and selective inhibitor of Kir4.1/Kir5.1.[4][5] A subsequent multidimensional chemical optimization of VU0493690 led to the development of VU6036720, which exhibits significantly improved potency and selectivity.[4][5]

Data Presentation: Structure-Activity Relationship of VU0493690 Analogs

The following table summarizes the quantitative data for the lead compound VU0493690 and its optimized analog VU6036720, as well as other relevant compounds. Potency was primarily assessed using a fluorescence-based thallium flux assay and confirmed with patch-clamp electrophysiology.

| Compound | Structure / Modification | Kir4.1/Kir5.1 IC50 (µM) | Kir4.1 IC50 (µM) | Selectivity (Kir4.1 / Kir4.1/Kir5.1) |

| VU0493690 | Lead Compound | 0.96 | >10 | >10-fold |

| VU6036720 | Optimized Lead | 0.24 | >10 | >40-fold |

| VU0134992 | Kir4.1-preferring inhibitor | 9.0 | 0.97 | 0.11-fold |

| Fluoxetine | Non-selective inhibitor | >30 | ~10 | ~0.33-fold |

| Amitriptyline | Non-selective inhibitor | ~25 | ~10 | ~0.4-fold |

Data sourced from multiple studies.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Fluorescence-Based Thallium Flux Assay

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open Kir channels.[7][8][9]

-

Cell Culture and Plating:

-

HEK-293 cells stably expressing human Kir4.1/Kir5.1 are cultured to 80-90% confluency.

-

Cells are harvested and seeded into 384-well black, clear-bottom microplates at a density of 20,000 cells per well and incubated for 18-24 hours.[7]

-

-

Dye Loading:

-

Compound Addition and Signal Detection:

-

Dye-loaded cells are washed, and test compounds at various concentrations are added.

-

The plate is transferred to a fluorescence plate reader.

-

A stimulus buffer containing Tl+ is injected into each well to initiate ion flux.

-

Fluorescence intensity is measured kinetically, typically for 60-180 seconds, to determine the rate of Tl+ influx.[4][10]

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

2. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents through the channels in the cell membrane.[11][12][13]

-

Cell Preparation:

-

HEK-293T cells are transiently transfected with plasmids encoding Kir4.1 and Kir5.1.

-

24-48 hours post-transfection, cells are dissociated and plated on coverslips.[4]

-

-

Recording Solutions:

-

Electrophysiological Recording:

-

Whole-cell recordings are performed using an patch-clamp amplifier.

-

Cells are voltage-clamped, and a series of voltage steps or ramps are applied to elicit inward and outward currents through the Kir channels.[13]

-

Test compounds are perfused into the bath, and the resulting changes in current amplitude are measured to determine the inhibitory effect.

-

Mandatory Visualizations

Signaling Pathway of Kir4.1/Kir5.1 in the Renal Distal Convoluted Tubule

References

- 1. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EAST/SeSAME Syndrome and Beyond: The Spectrum of Kir4.1- and Kir5.1-Associated Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kir4.1/Kir5.1 in the DCT plays a role in the regulation of renal K+ excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Kir4.1/Kir5.1 channels possess strong intrinsic inward rectification determined by a voltage-dependent K+-flux gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An inward rectifier K+ channel at the basolateral membrane of the mouse distal convoluted tubule: similarities with Kir4-Kir5.1 heteromeric channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

ML289: A Technical Guide to a Selective mGluR3 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML289 (also known as VU0463597) is a potent, selective, and central nervous system (CNS)-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] Discovered through a remarkable "molecular switch" from a positive allosteric modulator (PAM) of mGluR5, this compound has emerged as a critical tool for elucidating the physiological roles of mGluR3 and exploring its therapeutic potential in a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and the signaling pathways of its target receptor, mGluR3.

Introduction to this compound and mGluR3

Metabotropic glutamate receptors are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. mGluR3, along with mGluR2, belongs to the Group II mGluRs, which are coupled to Gαi/o proteins and whose activation typically leads to the inhibition of adenylyl cyclase.[3][4] These receptors are found in various locations within the central nervous system, including presynaptic terminals, postsynaptic densities, and glial cells, suggesting their involvement in a wide array of physiological processes.[5]

The development of selective ligands for mGluR subtypes has been a significant challenge, hindering the precise dissection of their individual functions. This compound represents a significant breakthrough in this area, offering high selectivity for mGluR3 over other mGluR subtypes, particularly mGluR2.[1][6] This selectivity allows for more targeted investigations into the specific roles of mGluR3 in health and disease.

Quantitative Data Summary

The pharmacological profile of this compound has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value (µM) |

| mGluR3 | Calcium Mobilization | IC50 | 0.66 |

| mGluR2 | Thallium Flux (GIRK) | IC50 | >10 (>15-fold selectivity) |

| mGluR5 | Calcium Mobilization | Activity | Inactive |

Table 2: In Vitro ADME and Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Mouse Microsomal Stability (T1/2) | Mouse | > 50 min |

| Rat Microsomal Stability (T1/2) | Rat | > 50 min |

| Mouse Plasma Protein Binding | Mouse | 97.3% |

| Rat Plasma Protein Binding | Rat | 96.5% |

| Cmax (10 mg/kg, p.o.) | Rat | 0.4 µM |

| Tmax (10 mg/kg, p.o.) | Rat | 2 h |

| Brain/Plasma Ratio (at Tmax) | Rat | 1.2 |

Table 3: Off-Target Screening (Ricerca Safety Panel)

A comprehensive off-target screening of this compound was conducted against a panel of 68 GPCRs, ion channels, and transporters at a concentration of 10 µM. No significant off-target activity (defined as >50% inhibition or stimulation) was observed.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the protocols for the key experiments used to characterize this compound.

Calcium Mobilization Assay for mGluR3 NAM Potency

This assay is used to determine the potency of this compound in inhibiting mGluR3 activation.

-

Cell Line: HEK293 cells stably expressing human mGluR3 and a promiscuous G-protein (Gα15).

-

Cell Plating: Seed cells in 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate overnight.

-

Dye Loading: Aspirate the culture medium and add 20 µL of a calcium-sensitive dye solution (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: After a pre-incubation period with this compound, add an EC80 concentration of glutamate to stimulate the mGluR3 receptors.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Plot the concentration-response curves and calculate the IC50 value for this compound.

GIRK-Mediated Thallium Flux Assay for mGluR2 Selectivity

This assay assesses the activity of this compound at the mGluR2 receptor to determine its selectivity.

-

Cell Line: HEK293 cells co-expressing human mGluR2 and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Cell Plating: Plate cells in 384-well plates as described for the calcium mobilization assay.

-

Dye Loading: Load cells with a thallium-sensitive fluorescent dye.

-

Compound and Agonist Addition: Add this compound followed by an EC80 concentration of a Group II mGluR agonist (e.g., LY354740).

-

Thallium Addition: Add a solution containing thallium ions to the wells.

-

Signal Detection: Measure the fluorescence increase resulting from thallium influx through the activated GIRK channels.

-

Data Analysis: Determine the inhibitory effect of this compound on mGluR2-mediated GIRK activation to assess selectivity.

Visualizations

mGluR3 Signaling Pathway

Caption: Simplified mGluR3 signaling cascade.

This compound Discovery and Characterization Workflow

Caption: Hit-to-lead workflow for this compound.

Conclusion

This compound stands as a pivotal chemical probe for the study of mGluR3. Its well-defined pharmacological profile, characterized by high potency and selectivity, coupled with its CNS penetrance, makes it an invaluable tool for in vitro and in vivo investigations. The detailed experimental protocols provided herein are intended to facilitate the continued use and exploration of this compound by the scientific community. Further research utilizing this and other selective mGluR3 modulators will undoubtedly continue to unravel the complex roles of this receptor in brain function and disease, paving the way for novel therapeutic strategies.

References

- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Glutamate Metabotropic Receptor Type 3 (mGlu3) Localization in the Rat Prelimbic Medial Prefrontal Cortex [frontiersin.org]

- 6. researchgate.net [researchgate.net]

ML289: A Technical Guide to a Selective mGlu3 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML289 (also known as VU0463597) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3] As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in a variety of physiological and pathological processes in the central nervous system (CNS), making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[1] The development of selective pharmacological tools like this compound is crucial for elucidating the specific roles of mGlu3 and for the advancement of drug discovery programs targeting this receptor. This technical guide provides an in-depth overview of the pharmacological properties, experimental methodologies, and synthetic route of this compound.

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays, demonstrating its potency as an mGlu3 NAM with notable selectivity over other mGlu receptor subtypes, particularly mGlu2 and mGlu5.[1][2][3]

Potency and Efficacy

The inhibitory activity of this compound at the mGlu3 receptor has been quantified using different cell-based functional assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Cell Line | Parameter | This compound IC50 (µM) |

| GIRK Thallium Flux | HEK293 cells expressing mGlu3 and GIRK channels | Inhibition of glutamate-induced thallium influx | ~0.66[1] |

| Calcium Mobilization | HEK293 cells co-expressing mGlu3 and Gα15 | Inhibition of glutamate-induced calcium mobilization | 0.66[1] |

Selectivity Profile

A key feature of this compound is its selectivity for mGlu3 over other metabotropic glutamate receptors, especially the closely related mGlu2 receptor and the mGlu5 receptor from which its scaffold was originally derived.

| Receptor Subtype | Activity | Potency/Efficacy |

| mGlu2 | NAM | >15-fold less potent than at mGlu3[1][3] |

| mGlu5 | Inactive | No significant potentiation or inhibition observed[1][3] |

Pharmacokinetic Properties

Initial pharmacokinetic studies have provided insights into the metabolic stability and CNS penetration of this compound.

| Parameter | Species | Value |

| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 240 mL/min/kg[1] |

| Intrinsic Clearance (CLint) | Human Liver Microsomes | 571.8 mL/min/kg[1] |

| In vivo Clearance (CL) | Rat | 33 mL/min/kg[1] |

| Volume of Distribution (Vss) | Rat | 0.6 L/kg[1] |

| Half-life (t1/2) | Rat | 16.8 min[1] |

| CNS Penetration | Rat | Centrally penetrant[1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the pharmacological characterization of this compound.

mGlu3 Negative Allosteric Modulator Assays

Two primary functional assays were utilized to determine the potency of this compound as an mGlu3 NAM.

1. GIRK Thallium Flux Assay

This assay measures the modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channel activity, which is a downstream effector of Gi/o-coupled receptors like mGlu3.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human mGlu3 receptor and GIRK channel subunits.

-

Principle: Activation of mGlu3 by an agonist (e.g., glutamate) leads to the activation of GIRK channels, allowing an influx of thallium ions (a surrogate for potassium ions) into the cells. This influx is detected by a thallium-sensitive fluorescent dye. A NAM will inhibit this agonist-induced thallium flux.

-

Protocol:

-

HEK293-mGlu3-GIRK cells are plated in 384-well microplates and incubated overnight.

-

The cells are loaded with a thallium-sensitive fluorescent dye.

-

A baseline fluorescence is measured.

-

This compound or vehicle is added to the wells.

-

An EC80 concentration of glutamate is added to stimulate the mGlu3 receptor.

-

The change in fluorescence, corresponding to thallium influx, is measured using a fluorescence plate reader.

-

The concentration-response curve for this compound is generated by plotting the percentage of inhibition of the glutamate response against the concentration of this compound.

-

2. Calcium Mobilization Assay

To adapt the Gi/o-coupled mGlu3 receptor to a calcium signaling readout, a promiscuous G-protein, Gα15, is co-expressed.

-

Cell Line: HEK293 cells stably co-expressing the human mGlu3 receptor and the Gα15 protein.

-

Principle: Co-expression of Gα15 allows the mGlu3 receptor to couple to the phospholipase C (PLC) pathway upon agonist stimulation. PLC activation leads to an increase in intracellular calcium, which can be measured with a calcium-sensitive fluorescent dye. A NAM will inhibit this agonist-induced calcium release.

-

Protocol:

-

HEK293-mGlu3-Gα15 cells are plated in 384-well microplates and incubated overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence is established.

-

This compound or vehicle is added to the wells.

-

An EC80 concentration of glutamate is added to activate the mGlu3 receptor.

-

The transient increase in intracellular calcium is monitored by measuring the change in fluorescence.

-

The IC50 value for this compound is determined from the concentration-response curve.

-

Schild Analysis for Mechanism of Action

Schild analysis was performed to confirm that this compound acts as a non-competitive (allosteric) antagonist.

-

Principle: A Schild analysis determines whether an antagonist's effect can be surmounted by increasing concentrations of the agonist (competitive) or not (non-competitive). For a non-competitive antagonist, increasing concentrations of the antagonist will cause a rightward shift in the agonist's concentration-response curve and a decrease in the maximal response.

-

Protocol:

-

Concentration-response curves for the agonist (glutamate) are generated in the absence and presence of several fixed concentrations of this compound.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

For a non-competitive antagonist, the slope of the Schild plot will not be equal to 1, and there will be a depression of the maximal agonist response.

-

In Vivo CNS Penetration Assessment

The ability of this compound to cross the blood-brain barrier was assessed in rats.

-

Method: Brain homogenate binding studies.

-

Protocol:

-

This compound is administered to rats (e.g., via intravenous or oral route).

-

At a specified time point, the animals are euthanized, and brain tissue is collected.

-

The brain tissue is homogenized.

-

The concentration of this compound in the brain homogenate is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Plasma samples are also collected to determine the plasma concentration of this compound.

-

The brain-to-plasma concentration ratio is calculated to provide an indication of CNS penetration. It is important to also determine the unbound fraction in both brain and plasma to calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of brain penetration.

-

Synthesis

This compound was developed through a medicinal chemistry effort that involved a "molecular switch" from a known mGlu5 positive allosteric modulator (PAM). The synthesis involves a Sonogashira coupling followed by an amide bond formation.

A plausible synthetic route is as follows:

-

Sonogashira Coupling: 4-Iodobenzoic acid is coupled with 4-ethynylanisole in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) to form 4-((4-methoxyphenyl)ethynyl)benzoic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with (R)-(+)-3-piperidinemethanol. This can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to facilitate the amide bond formation directly.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography.

Visualizations

Signaling Pathway

Caption: mGlu3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of this compound.

Logical Relationship

Caption: The 'molecular switch' concept in the development of this compound.

References

An In-depth Technical Guide to ML289: A Selective mGlu3 Negative Allosteric Modulator

Introduction

ML289 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in a variety of physiological and pathological processes in the central nervous system (CNS). The development of selective pharmacological tools like this compound is crucial for elucidating the specific roles of mGlu3 in neuronal signaling and for exploring its potential as a therapeutic target for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical characteristics, mechanism of action, in vitro and in vivo properties, and the experimental protocols used for its characterization.

Chemical Properties

This compound, with the chemical name [(3R)-3-(Hydroxymethyl)-1-piperidinyl][4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone, is a small molecule with good CNS penetration. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(3R)-3-(Hydroxymethyl)-1-piperidinyl][4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone | [1] |

| Molecular Formula | C22H23NO3 | [2] |

| Molecular Weight | 349.42 g/mol | [2] |

| CAS Number | 1382481-79-9 | [2] |

| Appearance | White to beige powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound functions as a negative allosteric modulator of the mGlu3 receptor. This means that it binds to a site on the receptor that is distinct from the orthosteric glutamate binding site.[2] By binding to this allosteric site, this compound decreases the affinity and/or efficacy of the endogenous ligand, glutamate, for the receptor. This results in a non-competitive inhibition of mGlu3 receptor activation.[2]

Signaling Pathways

Group II metabotropic glutamate receptors, including mGlu3, are coupled to the Gi/o family of G proteins.[3] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, mGlu3 receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[4] As a negative allosteric modulator, this compound is expected to attenuate these downstream signaling events upon glutamate binding to the mGlu3 receptor.

In Vitro Properties

The in vitro activity of this compound has been characterized in cellular assays to determine its potency and selectivity.

| Parameter | Value | Receptor/Enzyme | Assay Type | Reference |

| IC50 | 0.66 µM | mGlu3 | Thallium Flux Assay | [2][5] |

| Selectivity | >15-fold | mGlu2 | Thallium Flux Assay | [2] |

| Activity | Inactive | mGlu5 | Not specified | [2][5] |

In Vivo Properties

This compound has been shown to be a CNS-penetrant compound, making it suitable for in vivo studies to investigate the role of mGlu3 in the brain.

| Parameter | Value | Species | Method | Reference |

| Brain to Plasma Ratio | 0.92 | Mouse | Not specified | [6] |

| Brain to Plasma Ratio | 0.3 | Rat | Not specified | [6][7] |

Experimental Protocols

In Vitro Potency and Selectivity: Thallium Flux Assay

The potency of this compound as a negative allosteric modulator of the mGlu3 receptor was determined using a thallium flux assay that measures the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]

Cell Line: HEK293 cells stably co-expressing the rat mGlu3 receptor and GIRK1/2 channels.

Principle: Activation of the Gi/o-coupled mGlu3 receptor by an agonist leads to the opening of co-expressed GIRK channels, resulting in an influx of thallium ions. This influx can be measured using a thallium-sensitive fluorescent dye. A NAM will inhibit this agonist-induced thallium flux in a concentration-dependent manner.

Protocol:

-

Cell Plating: Seed the HEK293-mGlu3/GIRK cells in 384-well plates and incubate overnight.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: Add a fixed concentration of a glutamate agonist (e.g., glutamate or DCG-IV) to stimulate the mGlu3 receptor.

-

Thallium Addition and Signal Detection: Add a solution containing thallium sulfate and immediately measure the fluorescence signal over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. The IC50 value is calculated by fitting the concentration-response curve of this compound inhibition of the agonist-induced thallium flux.

In Vivo CNS Penetration

The ability of this compound to cross the blood-brain barrier was assessed by measuring its concentration in the brain and plasma of rodents following systemic administration.

Principle: The brain-to-plasma concentration ratio (B/P ratio) is a key indicator of a compound's ability to penetrate the CNS.

Protocol:

-

Compound Administration: Administer this compound to rodents (mice or rats) via a systemic route (e.g., intravenous or oral).

-

Sample Collection: At a specified time point post-administration, collect blood and brain tissue samples.

-

Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

-

Compound Extraction: Extract this compound from the plasma and brain homogenates using an appropriate solvent.

-

Quantification: Quantify the concentration of this compound in the extracts using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the brain-to-plasma concentration ratio by dividing the concentration of this compound in the brain by its concentration in the plasma.

References

- 1. [(3R)-3-(Hydroxymethyl)-1-piperidinyl][4-[2-(4-methoxyphenyl)ethynyl]phenyl]-methanone | 1382481-79-9 [m.chemicalbook.com]

- 2. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 716173 - Negative allosteric modulation of mGlu3 assessed as thallium flux through GIRK channels by cell-based assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (this compound) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

ML289 (CAS Number: 1382481-79-9): A Technical Guide to a Selective mGluR3 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction